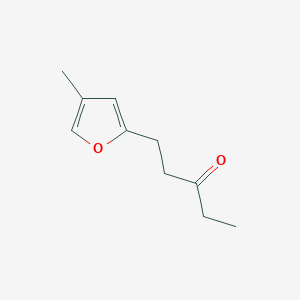

1-(4-Methylfuran-2-yl)pentan-3-one

Description

BenchChem offers high-quality 1-(4-Methylfuran-2-yl)pentan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methylfuran-2-yl)pentan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

59303-02-5 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-(4-methylfuran-2-yl)pentan-3-one |

InChI |

InChI=1S/C10H14O2/c1-3-9(11)4-5-10-6-8(2)7-12-10/h6-7H,3-5H2,1-2H3 |

InChI Key |

UJKHBCRAMCZJTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CCC1=CC(=CO1)C |

Origin of Product |

United States |

Overview of Furan Containing Organic Compounds in Contemporary Chemical Research

Furan (B31954) and its derivatives are a class of heterocyclic organic compounds that feature a five-membered aromatic ring containing one oxygen atom. ijabbr.com This structural motif is of immense interest in modern chemical research for several reasons. Furans are prevalent in a vast number of bioactive compounds and natural products, exhibiting a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects. ijabbr.comnih.gov The furan scaffold is considered a valuable component in drug design, as its incorporation can enhance biological activity and selectivity for specific targets like enzymes or receptors. ijabbr.com

Beyond pharmaceuticals, furan-containing compounds, particularly those derived from biomass such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are recognized as key platform molecules in the development of sustainable technologies. ijabbr.comrsc.org These bio-derived chemicals serve as precursors for the synthesis of biofuels, solvents, and monomers for biodegradable polymers, offering a green alternative to petroleum-based resources. rsc.orgmdpi.com The versatility of the furan ring, which can undergo a variety of chemical transformations, makes it a cornerstone for creating diverse and complex molecules for materials science and synthetic chemistry. shareok.orgmdpi.com Researchers are actively exploring furan-based polymers for applications in high-performance materials due to their potential for unique properties. mdpi.combohrium.com

Strategic Importance of Ketone Moieties in Organic Synthesis and Functional Material Precursors

The ketone functional group, characterized by a carbonyl group (C=O) bonded to two carbon atoms, is one of the most versatile and fundamental moieties in organic chemistry. doubtnut.comwikipedia.org Its strategic importance stems from its reactivity, which allows it to be a central hub for a multitude of chemical transformations. Ketones are key intermediates in numerous classic and contemporary organic reactions, including the Wittig reaction, Grignard reactions, Baeyer-Villiger oxidation, and Mannich reactions, enabling the construction of complex carbon skeletons and the introduction of other functional groups. doubtnut.com

Ketones are not only pivotal in synthesis but are also integral components of many final products, ranging from pharmaceuticals and fragrances to industrial solvents like acetone (B3395972). doubtnut.comwikipedia.org The synthesis of ketones itself is a major focus, with methods being developed to produce them efficiently from abundant feedstocks like alkenes and carboxylic acids. researchgate.netacs.org In materials science, ketone functionalities are incorporated into polymers, such as poly(aryl ether ketone)s, to create high-performance materials with desirable thermal and mechanical properties. bohrium.com Furthermore, β-substituted ketones are crucial precursors for generating a wide array of important chemical structures, including enones and heterocyclic compounds. nih.gov

Structural Context of 1 4 Methylfuran 2 Yl Pentan 3 One Within Furan and Ketone Chemistry

1-(4-Methylfuran-2-yl)pentan-3-one possesses a distinct molecular architecture that combines the features of both furan (B31954) and ketone chemistry. The structure consists of a five-carbon chain with a ketone's carbonyl group at the third carbon (pentan-3-one). This ketone group is asymmetric, flanked by an ethyl group on one side and a substituted ethyl group on the other.

Attached to the first carbon of this pentanone chain is a furan ring. Specifically, it is a 4-methylfuran group connected at its 2-position. The furan ring is aromatic, which imparts a degree of planarity and specific reactivity to that portion of the molecule. ijabbr.com The presence of the methyl group at the 4-position of the furan ring can influence the electronic properties and steric environment of the ring. The ketone's carbonyl group is polar, making the carbon atom electrophilic and the oxygen atom nucleophilic, which is the basis for its characteristic reactivity. wikipedia.org The linkage between the furan ring and the ketone chain creates a molecule with multiple reactive sites, offering potential for various synthetic modifications.

Current Research Landscape and Emerging Avenues for 1 4 Methylfuran 2 Yl Pentan 3 One and Its Analogues

Synthetic Pathways for the Furan Ring System of 1-(4-Methylfuran-2-yl)pentan-3-one

The formation of the substituted furan ring is the foundational step in the synthesis. Various classical and modern methods can be employed to construct this heterocyclic moiety with the desired substitution pattern.

The Feist-Benary synthesis is a classic and versatile organic reaction for producing substituted furan compounds from α-halo ketones and β-dicarbonyl compounds. wikipedia.orgquimicaorganica.org This condensation reaction, typically catalyzed by a base such as pyridine (B92270) or ammonia, proceeds through an initial aldol-type condensation, followed by an intramolecular nucleophilic substitution (O-alkylation) to close the ring. wikipedia.orgslideshare.netyoutube.com The final step involves dehydration to yield the aromatic furan ring. youtube.com

The general mechanism involves:

Enolate Formation: The base deprotonates the β-dicarbonyl compound to form an enolate. quimicaorganica.org

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the α-halo ketone.

Cyclization: A second enolization is followed by an intramolecular SN2 reaction, where the enolate oxygen displaces the halide to form a dihydrofuran intermediate. youtube.com

Dehydration: Elimination of a water molecule yields the substituted furan. youtube.com

Modifications to this classical approach have been developed, including an enantioselective "interrupted" Feist-Benary reaction using chiral alkaloids, which allows for the synthesis of chiral hydroxydihydrofurans. wikipedia.org

Achieving the specific 4-methyl substitution pattern on the furan ring requires highly regioselective methods. Modern transition-metal catalysis offers powerful tools for the precise functionalization of furan precursors.

One notable strategy is the cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls. organic-chemistry.orgnih.govacs.org This method provides polyfunctionalized furans with complete regioselectivity under mild and neutral conditions. organic-chemistry.orgacs.org The process demonstrates high tolerance for various functional groups, including aldehydes, hydroxyl groups, and halogens. nih.govacs.org

Another approach involves the direct C-H functionalization of a pre-formed furan ring. While challenging, gold-catalyzed methods have been developed for the regioselective alkynylation of furans, which can then be further modified. epfl.ch Similarly, cascade reactions involving Morita–Baylis–Hillman adducts of nitroalkenes can lead to highly functionalized furans in a regioselective manner. rsc.org

| Method | Key Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Metalloradical Cyclization | Co(II)-porphyrin complexes, α-diazocarbonyls, alkynes | Complete regioselectivity; high functional group tolerance; mild conditions. | organic-chemistry.org, nih.gov |

| Gold-Catalyzed C-H Functionalization | Gold catalysts (e.g., IPrAuCl/AgOTf) | Direct functionalization of the furan C-H bond; regioselectivity can be controlled. | epfl.ch |

| Cascade SN2'/Michael Addition | Morita–Baylis–Hillman adducts, active methylene (B1212753) compounds, base (e.g., KOAc) | One-pot synthesis of highly functionalized furans; moderate to good yields. | rsc.org |

The principles of green chemistry encourage the use of renewable feedstocks. Lignocellulosic biomass is a rich source of platform molecules like furfural (B47365) (from C5 sugars) and 5-hydroxymethylfurfural (B1680220) (HMF) (from C6 sugars), which are ideal precursors for furan derivatives. dtu.dkresearchgate.netmdpi.com

These furanic aldehydes can be converted into key intermediates. For instance, 2-methylfuran (2-MF) can be produced from the hydrodeoxygenation of furfural. dtu.dk This bio-derived 2-MF can then be used in subsequent C-C coupling reactions to build more complex molecules. rsc.orgnih.gov Another sustainable route is the cross-ketonization of biomass-derived furoic acid with fatty acids, which can produce long-chain acylfurans. rsc.org This approach is part of a broader strategy to upgrade bio-oils into valuable chemicals and fuels, where the ketonization of furanic compounds plays a crucial role. bohrium.com

Introduction of the Pentan-3-one Chain and Ketone Functionality

Once the 4-methylfuran ring is synthesized or obtained, the next critical step is the introduction of the five-carbon chain containing a ketone at the 3-position. This is typically achieved through acylation or alkylation reactions at the highly reactive 2-position of the furan ring.

Friedel-Crafts acylation is a standard method for introducing an acyl group onto an aromatic ring. However, the furan ring is sensitive to the strong Lewis acids (e.g., AlCl₃) used in classical Friedel-Crafts conditions, often leading to polymerization and low yields. eurekaselect.comstackexchange.com

To overcome this, milder catalysts are required. Boron trifluoride (BF₃) and its complexes have been shown to be effective and more suitable catalysts for the acylation of furan with acid anhydrides or acyl halides. stackexchange.compharmaguideline.comgoogle.com Furthermore, heterogeneous catalysts offer significant advantages in terms of handling and product separation. A catalyst system comprising aluminum dodecatungstophosphate (AlPW₁₂O₄₀) and Mg(OH)₂ has been used for the direct and regioselective acylation of furan with free carboxylic acids, affording 2-furyl-alkylketones in good yields. eurekaselect.com It is important to note that direct acylation typically installs a carbonyl group adjacent to the ring (at C1 of the side chain). Synthesizing a pentan-3-one structure via this method would require subsequent chain extension and functional group manipulation.

| Catalyst | Acylating Agent | Key Advantage | Reference |

|---|---|---|---|

| Boron Trifluoride (BF₃) | Acid Anhydrides/Halides | Milder than AlCl₃, preventing furan polymerization. | pharmaguideline.com, google.com |

| AlPW₁₂O₄₀ / Mg(OH)₂ | Carboxylic Acids | Heterogeneous, stable, and allows direct use of free acids. | eurekaselect.com |

| Ytterbium(III) Triflate (Yb(OTf)₃) | Acid Anhydrides | Efficient rare-earth catalyst, can be used in ionic liquids. | researchgate.net |

Alkylation strategies provide a more direct route to complex side chains like the pentan-3-one moiety.

Michael Additions: The Michael or conjugate addition reaction is a powerful C-C bond-forming method. In this context, a 4-methylfuran derivative acting as a nucleophile can be added to an α,β-unsaturated ketone such as pent-1-en-3-one. This reaction would directly install the desired pentan-3-one side chain at the 2-position of the furan ring. The development of methodologies for the conjugate addition of heteroaryl nucleophiles, including furans, to Michael acceptors is a significant area of research, often employing catalysts to facilitate the reaction with less reactive substrates. acs.org The reaction of β-nitrostyrenes with β-keto esters can also proceed via an initial Michael addition to form furan derivatives. thieme-connect.com

Hydroxyalkylation/Alkylation (HAA) Reactions: The HAA reaction is an increasingly important strategy, particularly in the valorization of biomass. rsc.org This acid-catalyzed, two-step, one-pot process involves the reaction of a furan (like 2-methylfuran) with a carbonyl compound (an aldehyde or ketone). rsc.orgosti.gov For the synthesis of the target structure, 4-methylfuran could be reacted with a five-carbon ketone or aldehyde precursor. The reaction proceeds via an initial hydroxyalkylation at the 2-position of the furan, followed by a second alkylation with another furan molecule or subsequent dehydration/rearrangement steps to yield the final product. osti.gov Solid acid catalysts, such as niobic acid and cation exchange resins like Nafion or Amberlyst, are highly effective for these solvent-free reactions. nih.govrsc.orgnih.gov This methodology is noted for its high efficiency in creating long carbon chains, essential for producing fuel precursors and other valuable chemicals from furanic platforms. nih.govrsc.org

Aldol (B89426) Condensation and Related Carbon-Carbon Bond Forming Reactions

The synthesis of furan-substituted ketones, such as 1-(4-methylfuran-2-yl)pentan-3-one, heavily relies on carbon-carbon bond formation reactions, with aldol condensation being a prominent strategy. This reaction and its variations allow for the construction of the core carbon skeleton by coupling furan-containing precursors with appropriate ketones or aldehydes.

Aldol condensation of furfural and its derivatives with various ketones is a widely studied method for producing furan-based compounds. osti.govmdpi.com For instance, the reaction of furfural with 2-butanone (B6335102) can be catalyzed by solid-base catalysts like magnesium-aluminum mixed oxides to yield branched-chain α,β-unsaturated carbonyl compounds that are precursors to bio-jet fuel. mdpi.com The selectivity towards branched products, which is crucial for the synthesis of specifically substituted ketones, can be influenced by the catalyst's properties and the reaction conditions, such as the molar ratio of the reactants. mdpi.com

Another key carbon-carbon bond-forming reaction involves the use of cyanide ions as nucleophiles. chemrevise.orgyoutube.com While traditionally used to extend carbon chains in aliphatic and aromatic systems, this methodology can be adapted for the synthesis of furan-containing intermediates. For example, nucleophilic substitution of a halogenated furan derivative with a cyanide salt, followed by further transformations, can lead to the desired ketone structure. chemrevise.orgyoutube.com

Furthermore, direct methods for synthesizing furan-substituted ketones have been developed. One such approach involves the conjugate addition of 2-substituted furans to α,β-unsaturated carbonyl compounds, catalyzed by copper(II) bromide. This allows for the formation of 2-(3-oxoalkyl)furan derivatives. researchgate.net Additionally, TiCl4-mediated condensation of ketones with α,α-dimethoxyketones provides a one-pot route to trialkylsubstituted 2(5H)-furanones, which can serve as precursors to furan-substituted ketones. rsc.orgresearchgate.net

The table below summarizes various carbon-carbon bond forming reactions used in the synthesis of furan-substituted compounds.

| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Ref. |

| Aldol Condensation | Furfural, 2-Butanone | Magnesium-Aluminum Mixed Oxides | Branched α,β-unsaturated ketones | mdpi.com |

| Aldol Condensation | Furfural, Acetone (B3395972) | Calcined Boron Nitride | β-hydroxy ketones | rsc.org |

| Conjugate Addition | 2-Substituted Furans, α,β-Unsaturated Carbonyls | Copper(II) Bromide | 2-(3-oxoalkyl)furans | researchgate.net |

| Ti-Crossed Aldol Condensation | Ketones, α,α-Dimethoxyketones | TiCl4, Bu3N | Trialkylsubstituted 2(5H)-furanones | rsc.orgresearchgate.net |

| Nucleophilic Substitution | Halogenated Furan, KCN | Ethanol/Water | Furan Nitrile | chemrevise.orgyoutube.com |

Stereoselective Synthesis of Furan-Substituted Ketones

The development of stereoselective methods for the synthesis of furan-substituted ketones is crucial for accessing enantiomerically pure compounds, which are often required for applications in pharmaceuticals and materials science.

Organocatalytic Transformations for Enantiomeric Control

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including furan derivatives. Chiral organic molecules, such as imidazolidinones, can catalyze a variety of reactions, including cycloadditions and Michael additions, with high enantioselectivity. google.com For instance, chiral imidazolidinone catalysts have been used in the enantioselective reaction of α,β-unsaturated ketones, providing a pathway to chiral furan-containing structures. google.com

A notable example is the diastereodivergent and enantioselective synthesis of chiral annulated furans. This method involves an organocatalytic asymmetric addition of β-ketoesters to cyclic 2-(1-alkynyl)-2-alkene-1-ones, followed by a silver-catalyzed intramolecular cycloisomerization. nih.gov By selecting the appropriate chiral organocatalyst, it is possible to control the diastereoselectivity of the reaction, allowing access to a full complement of stereoisomers. nih.gov

Furthermore, cascade reactions involving organocatalysis have been developed for the asymmetric synthesis of sulfonyl-substituted furans. A 1,6-addition/cyclization/enantioselective protonation pathway between ene-yne-ketones and sodium sulfinates, catalyzed by a chiral organocatalyst, yields sulfonyl-substituted furans in good yields and high enantioselectivities. acs.org The merging of singlet oxygen-induced furan oxidation with organocatalysis also provides a route to enantiopure cyclopentanones from simple furan substrates in a one-pot procedure. rsc.org

| Organocatalyst Type | Reaction | Substrates | Product | Stereoselectivity | Ref. |

| Chiral Imidazolidinone | Michael Addition | α,β-Unsaturated Ketones | Chiral Furan Ketones | High ee | google.com |

| Cinchona Alkaloids | Asymmetric Addition/Cycloisomerization | β-Ketoesters, 2-(1-Alkynyl)-2-alkene-1-ones | Chiral Annulated Furans | High ee and dr | nih.gov |

| Chiral Amine | Cascade 1,6-Addition/Cyclization/Protonation | Ene-yne-ketones, Sodium Sulfinates | Sulfonyl-Substituted Furans | High ee | acs.org |

| Chiral Secondary Amine | Double-Michael Reaction | Enedione (from furan oxidation), Enal | Enantiopure Cyclopentanones | Excellent ee and dr | rsc.org |

Diastereoselective Synthesis through Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful method for constructing six-membered rings with high stereocontrol, and it has been extensively applied to furan-containing dienes. The reactivity and selectivity of Diels-Alder reactions involving furans can be influenced by substituents on the furan ring. rsc.org Electron-donating groups generally increase the reactivity of the furan diene. rsc.org

Intramolecular Diels-Alder reactions of furan dienes (IMDAF) are particularly useful for the synthesis of complex, fused ring systems. The diastereoselectivity of these reactions can be controlled by the substitution pattern on the tether connecting the diene and dienophile. For example, in the synthesis of (+)-1,4-epoxycadinane, a diastereoselective IMDAF reaction of a furan diene substituted with a methyl group on the side arm was a key step. The major diastereomer formed was the one with the methyl group in an equatorial position on the newly formed six-membered ring. scispace.com

Lewis acids can also be employed to catalyze and influence the stereochemical outcome of Diels-Alder reactions involving furans. cdnsciencepub.com For instance, AlCl3 has been used to catalyze a cascade rearrangement of Diels-Alder cycloaddition intermediates to produce β-furan-substituted cyclohexenone derivatives with high diastereoselectivity. acs.orgresearchgate.net The reaction proceeds through a formal conjugate addition of the furan to a cyclohexanedienone derivative. acs.org

The table below highlights key aspects of diastereoselective cycloaddition reactions for synthesizing furan-substituted compounds.

| Reaction | Diene | Dienophile | Catalyst/Conditions | Key Outcome | Ref. |

| Intermolecular Diels-Alder | Substituted Furans | Maleic Anhydride (B1165640) | - | Substituent effects on reactivity and selectivity | rsc.org |

| Intramolecular Diels-Alder (IMDAF) | Furan with substituted side arm | Alkene | Methylaluminum dichloride | Diastereoselective formation of fused adducts | scispace.com |

| Cascade Rearrangement of Diels-Alder Intermediate | Furan | Cyclohexanedienone | AlCl3 | Diastereoselective synthesis of β-furan-substituted cyclohexenones | acs.orgresearchgate.net |

| [3 + 2] Cycloaddition | Propargylamines, Aldehydes | - | Base-catalyzed | Regiospecific synthesis of substituted furans | rsc.org |

Process Optimization and Green Chemistry Considerations in Synthesis

Optimizing synthetic routes to furan-substituted ketones involves developing efficient one-pot and cascade reactions, as well as utilizing sustainable solvents and catalysts to align with the principles of green chemistry.

One-Pot and Cascade Reaction Sequences

One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. Several such methods have been developed for the synthesis of substituted furans. For example, polysubstituted furans can be synthesized in a one-pot fashion from ketones and acetylene (B1199291) in the presence of a KOH/DMSO super-base suspension. nih.govresearchgate.net This domino sequence involves the reaction of one molecule of a ketone with two molecules of acetylene. nih.gov

Acid-promoted one-pot synthesis of substituted furans can be achieved from γ-alkynyl ketones via allene (B1206475) intermediates. nih.govacs.orgarizona.edu This methodology has also been extended to the synthesis of other heterocyclic compounds. nih.govacs.org Furthermore, a metal-free, one-flask approach for the synthesis of multi-substituted furans has been reported, involving a formal [4+1] reaction of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones mediated by BF3·Et2O. nih.gov

| Reaction Type | Starting Materials | Catalyst/Reagent | Product | Ref. |

| Domino Reaction | Ketones, Acetylene | KOH/DMSO | Polysubstituted Furans | nih.govresearchgate.net |

| One-Pot Synthesis | γ-Alkynyl Ketones | Acid | Substituted Furans | nih.govacs.orgarizona.edu |

| One-Flask [4+1] Reaction | 3-Chloro-3-phenyldiazirines, α,β-Alkenyl Ketones | BF3·Et2O | Multi-substituted Furans | nih.gov |

Utilization of Sustainable Solvents and Catalysts

The principles of green chemistry encourage the use of sustainable solvents and catalysts to minimize environmental impact. In the synthesis of furan derivatives, significant progress has been made in this area. For instance, the use of biomass-derived solvents and catalysts is a key aspect of green synthetic routes. frontiersin.org

Ionic liquids, which are non-volatile and can often be recycled, have been employed as both solvents and catalysts in the conversion of biomass to furan derivatives. frontiersin.org Acidic functionalized ionic liquids are particularly effective in catalyzing the dehydration of carbohydrates to furfural and 5-(hydroxymethyl)furfural. frontiersin.org

Zeolites, with their well-defined pore structures and tunable acidity, are another class of sustainable catalysts used in the upgrading of furan derivatives. frontiersin.org They can be used in various transformations, including the conversion of biomass substrates into platform molecules like furfural. frontiersin.org

Furthermore, the use of entirely green catalysts, such as an aqueous extract of barberry, has been demonstrated for the synthesis of 3,4,5-substituted furan-2(5H)-ones. researchgate.net This approach utilizes a biocatalyst in a three-component condensation reaction, offering an environmentally benign synthetic route. researchgate.net The development of metal-free catalytic systems, for example, for the synthesis of tetrasubstituted furans from α-hydroxy ketones and cyano compounds, further contributes to greener synthetic methodologies by avoiding potentially toxic and expensive metal catalysts. mdpi.com

| Sustainable Approach | Catalyst/Solvent | Reaction | Benefit | Ref. |

| Biocatalysis | Aqueous Barberry Extract | Three-component condensation | Environmentally benign, cost-effective | researchgate.net |

| Ionic Liquids | Functionalized Ionic Liquids | Dehydration of carbohydrates | Recyclable, non-volatile | frontiersin.org |

| Zeolite Catalysis | Zeolites | Upgrading of furan derivatives | High stability, tunable acidity | frontiersin.org |

| Metal-Free Catalysis | - | Synthesis of tetrasubstituted furans | Avoids toxic metals, economical | mdpi.com |

| Green Solvents | Methyl Isobutyl Ketone (MIBK) | Conversion of cellulose | Biomass-derived, efficient | nih.gov |

Reactivity Profiles of the Furan Ring in 1-(4-Methylfuran-2-yl)pentan-3-one

The furan ring in 1-(4-methylfuran-2-yl)pentan-3-one is an electron-rich aromatic system, which dictates its susceptibility to electrophilic attack and its participation in cycloaddition reactions. The substitution pattern on the furan ring significantly influences its reactivity.

Electrophilic Aromatic Substitution: Positional Selectivity

In electrophilic aromatic substitution (EAS) reactions, the substituents on the furan ring direct the position of the incoming electrophile. Activating groups, which are electron-donating, generally direct electrophiles to the ortho and para positions and increase the ring's reactivity. libretexts.org Conversely, deactivating groups, which are electron-withdrawing, direct to the meta position and decrease reactivity. libretexts.org

For furan and its derivatives, the C5 position is typically the most reactive site for electrophilic substitution due to the stability of the resulting intermediate. In the case of 2-methylfuran, acylation reactions with anhydrides have been studied, leading to the formation of products like 1-(5-methylfuran-2-yl)ethan-1-one. mdpi.comacs.org The methyl group at the 4-position of 1-(4-methylfuran-2-yl)pentan-3-one would further influence the regioselectivity of such reactions. researchgate.net Theoretical studies on the acylation of methylfuran have shown that the reaction rate can be controlled by the dissociation of the C-O-C linkage of the anhydride. researchgate.net

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Furan Derivatives

| Furan Derivative | Reaction Conditions | Major Product(s) | Reference |

|---|---|---|---|

| 2-Methylfuran | Acetic Anhydride, Solid Acid Catalyst | 1-(5-methylfuran-2-yl)ethan-1-one | mdpi.com |

| 2-Methylfuran | n-Octanoic Anhydride, Solid Acid Catalyst | 1-(5-methylfuran-2-yl)nonan-1-one | mdpi.com |

| Phloroglucinol | Mannich Reaction (Formaldehyde, Morpholine) | Symmetrical Triple Mannich Bases | sfu.ca |

Cycloaddition Reactions: Diels-Alder Chemistry and Derivatives

The furan ring can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.orgpearson.com This reaction allows for the formation of a six-membered ring and is a powerful tool in organic synthesis. wikipedia.org The reversibility of the furan Diels-Alder reaction is a key characteristic, with the stability of the resulting oxabicyclic adducts being a significant factor. nih.gov The reaction of furan with maleic anhydride is a classic example, where the endo product is kinetically favored, but the exo product is thermodynamically more stable. nih.gov

In the context of 1-(4-methylfuran-2-yl)pentan-3-one, the substituents on the furan ring and the nature of the dienophile would influence the stereoselectivity and the reaction rate. Intramolecular Diels-Alder reactions of furan dienes (IMDAF) have been shown to produce adducts in moderate to excellent yields, often with high diastereoselectivity. scispace.com The use of Lewis acids can also affect the outcome of these reactions. cdnsciencepub.com Furthermore, furan derivatives can participate in [4+3] cycloaddition reactions with oxyallyl cations to form seven-membered rings. researchgate.netthieme-connect.de

Table 2: Examples of Cycloaddition Reactions with Furan Derivatives

| Furan Derivative | Dienophile/Reaction Partner | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Furan | Maleic Anhydride | [4+2] Cycloaddition | Reversible reaction, endo/exo selectivity influenced by thermodynamics and kinetics. | nih.gov |

| Furan | Ethylene | [4+2] Cycloaddition | Slow reaction requiring elevated temperatures and pressure. | nih.gov |

| 2-Methylfuran | Various Dienophiles | Intramolecular [4+2] Cycloaddition | Forms adducts with the side arm syn to the oxygen bridge. | scispace.com |

| Selected Furans | 2,4-Dibromopentan-3-one (forms oxyallyl cation) | [4+3] Cycloaddition | Forms oxabicyclic compounds. | researchgate.net |

| Pendent Furans | 1,2-Cyclohexadiene | Intramolecular [4+2] Cycloaddition | Proceeds with high regio- and diastereoselectivity. | ualberta.ca |

Ring-Opening Reactions of Furan Moieties

The furan ring, while aromatic, can undergo ring-opening reactions under certain conditions, leading to the formation of acyclic compounds. These reactions can be initiated by various stimuli, including acid catalysis or the generation of reactive intermediates like carbenes. acs.orgresearchgate.net For instance, the acid-catalyzed reaction of 2-(2-aminophenyl)furans with aldehydes results in a ring-opening/indole ring-closure cascade. researchgate.net

The stability of the furan ring and its susceptibility to opening are influenced by substituents. Theoretical studies on 2-furylcarbenes have shown that the activation barrier for ring-opening is highly dependent on the nature of the substituent at the 5-position. acs.org In some cases, the ring-opening of furan derivatives can be a key step in the synthesis of complex molecules. For example, rhodium(I)-catalyzed nucleophilic ring-opening of oxabicyclo adducts derived from furan cycloadditions provides access to highly functionalized cyclic systems. duke.edu

Transformations of the Ketone Functional Group

The ketone group in 1-(4-methylfuran-2-yl)pentan-3-one is a site of rich chemical reactivity, primarily involving the electrophilic carbonyl carbon and the adjacent alpha-carbons.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group is highly polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. pearson.com This nucleophilic addition is a fundamental reaction of ketones. pearson.comsmolecule.com A wide range of nucleophiles, including organometallic reagents, hydrides, and amines, can add to the carbonyl carbon. pearson.com The solvent can also act as a nucleophile in some cases. pearson.com For instance, the reaction of α-diazo carbonyl compounds in the presence of various nucleophiles can lead to the synthesis of fused furan-3-ones. nih.gov

Alpha-Carbon Reactivity: Enolization and Derivatization

The hydrogen atoms on the carbons adjacent to the carbonyl group (alpha-carbons) are acidic and can be removed by a base to form an enolate ion. libretexts.orgmsu.edu This enolate is a powerful nucleophile and can react with various electrophiles, leading to substitution at the alpha-carbon. libretexts.org This process is known as alpha-substitution. libretexts.org The formation of the enolate can be controlled to achieve regioselectivity if the ketone is unsymmetrical. msu.edu

The enolate of 1-(4-methylfuran-2-yl)pentan-3-one can participate in reactions such as the aldol condensation, where it adds to the carbonyl group of another molecule. libretexts.orgmsu.edu It can also be alkylated or halogenated at the alpha-position. researchgate.netwikipedia.org The reactivity at the alpha-carbon provides a versatile handle for further functionalization of the molecule. acs.org

Oxidative Stability and Degradation Pathways

Autoxidation and Formation of Oxygenated Products

Furanic compounds, including alkylated furans analogous to 1-(4-methylfuran-2-yl)pentan-3-one, are known to have poor oxidative stability. nrel.gov When exposed to air or oxygen, they can undergo autoxidation, a free-radical chain reaction, leading to the formation of various oxygenated products and gums. nrel.govresearchgate.net This process is a significant concern for their use as fuel blendstocks.

Studies on 2-methylfuran (MF) and 2,5-dimethylfuran (B142691) (DMF) have shown that they are much more susceptible to oxidation than conventional gasoline components. nrel.gov The autoxidation process is initiated by the abstraction of a hydrogen atom, and although the C-H bonds of the furan ring are strong, the presence of alkyl substituents can provide more reactive sites. The resulting radical can then react with oxygen to form peroxy radicals, which propagate the chain reaction.

The products of autoxidation are complex and varied. For MF, gas chromatography-mass spectrometry (GC-MS) analysis of the gums formed upon evaporation in air revealed the presence of compounds suggesting that a ring-opened product reacted with the parent furan. nrel.gov In the case of DMF, the primary oxidation product is often 2,5-hexanedione (B30556) (formerly known as acetonylacetone), along with 5-methylfurfural (B50972) and 5-methylfurfuryl alcohol. nrel.gov It is proposed that the oxidation of endogenous polyunsaturated fatty acids can also lead to furan formation through the generation and cyclocondensation of intermediates like 4-hydroxy-2-butenal. researchgate.net

The formation of hydroperoxides is a key step in the autoxidation pathway. These hydroperoxides can then decompose to form volatile secondary oxidation products, which can contribute to undesirable odors in products like skincare formulations where lipid oxidation is a concern. dtu.dk

Polymerization and Oligomerization Phenomena

In addition to forming smaller oxygenated molecules, the degradation of furanic ketones can also involve polymerization and oligomerization. These processes contribute to the formation of high-molecular-weight gums and sediments, which can be problematic in applications such as fuels. nrel.gov

The polymerization of furanic compounds can be initiated by acidic conditions or through oxidative processes. For instance, the acid-catalyzed polymerization of furfuryl alcohol is a well-studied process that leads to the formation of poly(furfuryl alcohol). mdpi.commdpi.com This polymerization is complex and can involve both linear polycondensation and cross-linking reactions like Diels-Alder cycloadditions. mdpi.commdpi.com

In the context of oxidative degradation, the reactive intermediates formed during autoxidation can react with other furan molecules to form oligomers and polymers. nrel.gov The reaction products observed by GC-MS during the oxidation of alkyl furans are often precursors to higher molecular weight oligomers. nrel.gov

Enzymatic polymerization offers a more controlled route to furan-based polymers and oligomers. Lipases, such as Candida antarctica lipase (B570770) B (CalB), have been successfully used for the polycondensation of furan derivatives like dimethyl furan-2,5-dicarboxylate (B1257723) with diols to produce polyesters. acs.orgacs.orgrsc.org These enzymatic methods can yield oligomer diols with high end-group fidelity, which are valuable building blocks for other polymers. acs.org The reaction conditions, including the choice of solvent, can significantly impact the efficiency of the enzymatic polymerization. rsc.org

Advanced Mechanistic Elucidation of Reaction Pathways

Identification of Reaction Intermediates

Understanding the reaction mechanisms for the transformation of furanic ketones requires the identification of key reaction intermediates. Various analytical techniques and experimental designs are employed for this purpose.

In the catalytic hydrogenation of furfural acetone, intermediates such as 4-(2-furyl)butan-2-one (B1293805) (from C=C bond hydrogenation) and 4-(tetrahydro-2-furyl)butan-2-one (from subsequent furan ring hydrogenation) have been identified, confirming the sequential nature of the reduction process over ruthenium catalysts. nih.govresearchgate.net

During the acid-catalyzed hydrolysis of 4-methyl-4-(5-methylfuran-2-yl)pentan-2-one, a compound structurally similar to the target molecule, the primary intermediate and final product is 4,4-dimethylnonane-2,5,8-trione, formed through the opening of the furan ring. nih.gov In the alkylation of 2-methylfuran with formalin, intermediates like (5-methylfuran-2-yl)methanol and 2-(methoxymethyl)-5-methylfuran have been identified by GC-MS. dtu.dk

In the context of polymerization, the acid-catalyzed polymerization of furfuryl alcohol is proposed to proceed through the formation of oligomers, with subsequent branching via Diels-Alder cycloadditions. mdpi.com The ring-opening of the furan moiety to form carbonyl-containing structures within the polymer has also been identified as a key step. mdpi.com Spectroscopic techniques like 13C-NMR are crucial in identifying the different structural motifs, including methylene bridges and Diels-Alder rearrangement products, within the polymer structure. mdpi.com

The table below lists some identified intermediates in reactions involving furanic compounds.

| Reaction | Furanic Compound | Identified Intermediates | Reference |

| Catalytic Hydrogenation | Furfural acetone | 4-(2-furyl)butan-2-one, 4-(tetrahydro-2-furyl)butan-2-one | nih.govresearchgate.net |

| Acid-catalyzed Hydrolysis | 4-methyl-4-(5-methylfuran-2-yl)pentan-2-one | 4,4-dimethylnonane-2,5,8-trione | nih.gov |

| Alkylation with Formalin | 2-Methylfuran | (5-methylfuran-2-yl)methanol, 2-(methoxymethyl)-5-methylfuran | dtu.dk |

| Acid-catalyzed Polymerization | Furfuryl alcohol | Linear oligomers, Diels-Alder adducts, Ring-opened carbonyl structures | mdpi.commdpi.com |

Characterization of Transition State Structures

The elucidation of reaction mechanisms involving 1-(4-methylfuran-2-yl)pentan-3-one and analogous furanic ketones relies heavily on the characterization of transition state (TS) structures. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the potential energy surfaces of these reactions, allowing for the detailed examination of the geometries, energies, and electronic properties of transient species that govern reaction rates and selectivity. nih.govmdpi.com

Transition States in Cycloaddition Reactions

The Diels-Alder reaction, a powerful method for forming six-membered rings, has been studied computationally for furanic compounds. For instance, the transition structures for both uncatalyzed and BF₃-catalyzed Diels-Alder reactions between furan and methyl vinyl ketone have been characterized using DFT at the B3LYP/6-31G* level of theory. nih.gov

These studies predict the transition structures to be relatively concerted yet highly asynchronous. nih.gov This asynchronicity implies that the formation of the two new carbon-carbon bonds does not occur in perfect unison. Analysis of the potential energy barrier reveals that the primary influence on the reaction rate stems from the heterodiene-dienophile interaction rather than the interaction with the Lewis acid catalyst. nih.gov In the imidazolidinone-catalyzed (4+3)-cycloaddition of furan derivatives, transition states were computed to predict enantioselectivity. The energy difference between transition states leading to different stereoisomers was found to be small, often less than 1 kcal/mol, highlighting the subtle steric and electronic factors that control the reaction outcome. acs.org

| Reaction | Catalyst | Activation Energy (kcal/mol) | Transition State Nature |

|---|---|---|---|

| Furan + Methyl Vinyl Ketone | None (Uncatalyzed) | 11 to 18 | Concerted, Asynchronous |

| Furan + Methyl Vinyl Ketone | BF₃ | Lowered vs. Uncatalyzed | Concerted, Highly Asynchronous |

Transition States in Condensation Reactions

Aldol condensation reactions involving furan derivatives, such as the reaction of furfural with acetone, are crucial for producing larger molecules from biomass-derived feedstocks. Kinetic studies combined with computational modeling help to characterize the transition states involved. For the DBU-catalyzed aldol condensation of furfural with acetone, the apparent activation energy was determined to be significantly lower than for NaOH-catalyzed reactions, indicating a more facile process. scirp.org

| Catalyst | Apparent Activation Energy (kJ/mol) | Pre-exponential Factor (L·min⁻¹) |

|---|---|---|

| DBU | 17.7 | 2.67 |

| NaOH | 55.8 | N/A |

The formation of humins, undesirable solid byproducts from the hydrothermal degradation of carbohydrates, also proceeds through condensation reactions involving furanic aldehydes. acs.org Computational studies suggest that the key step is the aldol condensation of carbohydrates with furfural or 5-hydroxymethylfurfural (HMF). acs.org The characterization of transition states in these reactions is vital for developing strategies to minimize humin formation and improve the efficiency of biofuel production.

Transition States in Metal-Catalyzed Reactions

Copper- and gold-catalyzed reactions are frequently employed for the synthesis and transformation of furanic ketones. Mechanistic investigations, often supported by DFT calculations, are essential to understand the role of the catalyst and the nature of the intermediates and transition states.

In the copper-catalyzed synthesis of substituted furans from 3-yne-1,2-diols, the reaction proceeds via a heterocyclodehydration mechanism. acs.org For certain substrates, a cascade process involving hydration of a triple bond leads to 3-acylfurans. acs.org Similarly, copper-catalyzed reactions of O-acetyl oximes with β-ketoesters can lead to polysubstituted furans under redox-neutral conditions. nih.gov Control experiments and computational studies suggest that these reactions proceed through distinct mechanistic pathways involving different copper-bound intermediates and transition states. nih.gov

Gold-catalyzed isomerization of alkynyl epoxides to form furans has been studied theoretically, revealing the structural details of the transition states. maxapress.com The calculations, using functionals like M06-2X and B3LYP, showed that the electronic properties of the substituents on the alkyne are significant. The rate-limiting step in various solvents was identified as a proton movement step (TS3) with a calculated energy barrier of approximately 62 kcal/mol. maxapress.com

| Transition State | Description | Energy Barrier (kcal/mol, M06-2X) |

|---|---|---|

| TS1 | Epoxide Ring Opening | ~15.5 |

| TS2 | Ring Closure | 1.4 - 2.7 (solvent dependent) |

| TS3 | Proton Movement (Rate-Limiting) | ~62.0 |

These computational characterizations of transition state structures provide deep insights into the factors controlling the reactivity of furanic ketones. By understanding the energy barriers and the geometric and electronic features of these fleeting structures, chemists can better design catalysts and reaction conditions to favor desired products and inhibit unwanted side reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise arrangement of atoms in 1-(4-Methylfuran-2-yl)pentan-3-one can be established.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide foundational information about the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum indicates the number of unique carbon atoms. libretexts.org

For 1-(4-Methylfuran-2-yl)pentan-3-one, specific chemical shifts (δ) are predicted based on the electronic environment of each nucleus. The electronegative oxygen atoms in the furan ring and the ketone group will cause adjacent protons and carbons to appear at a lower field (higher ppm). libretexts.org

Predicted ¹H NMR Data for 1-(4-Methylfuran-2-yl)pentan-3-one

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 (furan) | ~6.0-6.2 | s | - |

| H-5 (furan) | ~7.1-7.3 | s | - |

| -CH₂- (C1') | ~2.8-3.0 | t | ~7.0 |

| -CH₂- (C2') | ~2.6-2.8 | t | ~7.0 |

| -CH₃ (furan) | ~2.0-2.2 | s | - |

| -CH₂- (C4') | ~2.4-2.6 | q | ~7.3 |

| -CH₃ (C5') | ~1.0-1.2 | t | ~7.3 |

Note: 's' denotes a singlet, 't' a triplet, and 'q' a quartet. The data is predictive and may vary in experimental conditions.

Predicted ¹³C NMR Data for 1-(4-Methylfuran-2-yl)pentan-3-one

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (C3') | ~210 |

| C-2 (furan) | ~152 |

| C-4 (furan) | ~120 |

| C-5 (furan) | ~138 |

| C-3 (furan) | ~108 |

| -CH₂- (C1') | ~30 |

| -CH₂- (C2') | ~45 |

| -CH₃ (furan) | ~14 |

| -CH₂- (C4') | ~36 |

| -CH₃ (C5') | ~8 |

Note: The data is predictive and may vary in experimental conditions.

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing through-bond and through-space connectivities between atoms. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For 1-(4-Methylfuran-2-yl)pentan-3-one, COSY would show correlations between the protons of the ethyl group (-CH₂-CH₃) and between the two methylene groups of the pentanone chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. columbia.edu This is invaluable for assigning each carbon signal to its attached proton(s). columbia.edu For instance, the carbon signal at approximately 36 ppm would show a cross-peak with the proton quartet at around 2.4-2.6 ppm, confirming this as the -CH₂- group of the ethyl moiety.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between carbons and protons over two to three bonds. columbia.edu HMBC is instrumental in connecting the different fragments of the molecule. For example, it would show correlations between the furan protons and the carbons of the pentanone side chain, confirming the attachment point.

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. mdpi.com For furan derivatives, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in different crystalline forms. researchgate.net It can also provide insights into the packing of molecules in the crystal lattice and intermolecular interactions. While liquid-state NMR provides sharp, well-resolved signals due to the rapid tumbling of molecules, ssNMR spectra are often broad. Techniques like magic-angle spinning (MAS) are employed to narrow the lines and improve resolution. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to the molecule and its functional groups.

FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. thermofisher.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Characteristic FT-IR Absorption Bands for 1-(4-Methylfuran-2-yl)pentan-3-one

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) |

| Ketone | C=O stretch | 1710-1720 |

| Furan Ring | C=C stretch | 1500-1600 |

| Furan Ring | C-O-C stretch | 1000-1300 |

| Alkyl Chain | C-H stretch | 2850-3000 |

| Alkyl Chain | C-H bend | 1375-1465 |

The most prominent peak in the FT-IR spectrum of 1-(4-Methylfuran-2-yl)pentan-3-one would be the strong absorption from the carbonyl (C=O) group of the ketone, expected around 1715 cm⁻¹. The presence of the furan ring would be confirmed by characteristic C=C and C-O-C stretching vibrations.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce the structure.

For 1-(4-Methylfuran-2-yl)pentan-3-one (molecular formula C₁₀H₁₄O₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (166.22 g/mol ). The fragmentation pattern is dictated by the stability of the resulting carbocations. The presence of the ketone and the furan ring will direct the fragmentation pathways.

A common fragmentation for ketones is the alpha-cleavage, where the bond adjacent to the carbonyl group is broken. chemguide.co.uklibretexts.org Another possibility is the McLafferty rearrangement if a gamma-hydrogen is available.

Predicted Major Fragments in the Mass Spectrum of 1-(4-Methylfuran-2-yl)pentan-3-one

| m/z | Possible Fragment Ion |

| 166 | [C₁₀H₁₄O₂]⁺ (Molecular Ion) |

| 137 | [M - C₂H₅]⁺ |

| 95 | [C₆H₇O]⁺ (Methylfuran methylene cation) |

| 81 | [C₅H₅O]⁺ (Furan methylene cation) |

| 57 | [C₃H₅O]⁺ (Propionyl cation) |

| 29 | [C₂H₅]⁺ (Ethyl cation) |

The base peak in the spectrum would likely correspond to one of the more stable fragment ions, such as the propionyl cation (m/z 57) or the ion resulting from the loss of the ethyl group (m/z 137). libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of an unknown compound by measuring its mass with extremely high accuracy. For 1-(4-methylfuran-2-yl)pentan-3-one, with the chemical formula C₁₀H₁₄O₂, HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental formulas.

The theoretical monoisotopic mass of this compound is calculated to be 166.09938 u. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm). This allows for the confident assignment of the elemental formula, a critical first step in structural identification. rsc.orgrsc.org The high resolving power of these instruments ensures that the molecular ion is clearly distinguished from any co-eluting matrix interferences.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₄O₂ |

| Theoretical Monoisotopic Mass (u) | 166.09938 |

| Common Ion Adducts (Electrospray) | [M+H]⁺, [M+Na]⁺ |

| Theoretical m/z for [M+H]⁺ | 167.10721 |

| Typical Mass Accuracy Requirement | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is indispensable for elucidating the molecular structure of a compound. In an MS/MS experiment, the molecular ion (or a specific adduct ion) of 1-(4-methylfuran-2-yl)pentan-3-one is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that reveals the connectivity of the atoms within the molecule.

The fragmentation of 1-(4-methylfuran-2-yl)pentan-3-one is expected to be dominated by cleavages characteristic of ketones. libretexts.orglibretexts.org The most prominent fragmentation pathway is alpha-cleavage on either side of the carbonyl group.

Alpha-cleavage adjacent to the ethyl group is predicted to produce a stable acylium ion at m/z 57 ([CH₃CH₂CO]⁺). libretexts.orgchemguide.co.uk This is often a base peak in the mass spectra of similar ketones.

Alpha-cleavage on the other side of the carbonyl group would result in the loss of an ethyl radical, yielding a fragment ion at m/z 137 .

Another significant fragmentation involves the cleavage of the bond between the furan ring and the pentanone side chain, leading to the formation of a 4-methylfurfuryl cation at m/z 95 .

These predictable fragmentation patterns allow for the confident identification of the ketone functionality and the furan moiety. chemguide.co.uknih.gov

| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Origin |

|---|---|---|

| [CH₃CH₂CO]⁺ | 57 | α-cleavage, loss of (4-methylfuran-2-yl)ethyl radical |

| [M - C₂H₅]⁺ | 137 | α-cleavage, loss of ethyl radical |

| [(4-methylfuran-2-yl)CH₂]⁺ | 95 | Cleavage of C-C bond β to the furan ring |

| [C₂H₅]⁺ | 29 | Formation of ethyl cation |

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for isolating 1-(4-methylfuran-2-yl)pentan-3-one from complex mixtures, such as food matrices or synthetic reaction products, and for its quantification.

Gas Chromatography (GC) with Various Detection Modalities (e.g., FID, MS)

Gas Chromatography (GC) is the premier technique for analyzing volatile and semi-volatile compounds like 1-(4-methylfuran-2-yl)pentan-3-one. The compound is volatilized and separated from other components as it passes through a capillary column containing a stationary phase. mdpi.com

GC with Flame Ionization Detection (GC-FID): The FID provides a robust and linear response for quantifiable analysis over a wide concentration range. It is a reliable method for determining the concentration of the target analyte in various samples. nih.gov

GC with Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer provides both high-sensitivity quantification and definitive identification. nih.gov The mass spectrometer records the mass spectrum of the compound as it elutes from the GC column, which can be compared to spectral libraries for positive identification. mdpi.comsemanticscholar.org

The selection of the GC column, typically a non-polar or mid-polar phase, and the optimization of the oven temperature program are critical for achieving good resolution and peak shape. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Injection Technique | Split/Splitless or Headspace-SPME | Sample introduction |

| Column Type | DB-5ms, HP-5, or similar non-polar column | Separation based on boiling point |

| Carrier Gas | Helium or Hydrogen | Mobile phase |

| Oven Program | Initial temp 40-60°C, ramp to 250-280°C | Elution of semi-volatile compounds |

| Detector | FID or MS | Quantification and/or Identification |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Resolution

While GC is often preferred for volatile furan derivatives, High-Performance Liquid Chromatography (HPLC) serves as a powerful alternative, particularly for purity assessment, analysis of thermally labile samples, or preparative-scale separation. nih.govacs.org

Reversed-phase HPLC (RP-HPLC), using a C18 or C8 column, is the most common mode for separating moderately polar organic compounds. researchgate.net A mobile phase consisting of a water/acetonitrile or water/methanol gradient is typically employed. Detection can be achieved using a UV detector, as the furan ring and carbonyl group provide chromophores, or more selectively and sensitively with a mass spectrometer (LC-MS). acs.orgresearchgate.net HPLC is especially valuable for resolving 1-(4-methylfuran-2-yl)pentan-3-one from any non-volatile impurities or potential structural isomers that may not be separable by GC.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | Separation of moderately polar compounds |

| Stationary Phase | C18 or C8 silica | Hydrophobic interaction with analyte |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | Controlled elution of components |

| Detector | UV/Vis (Diode Array Detector) or MS | Detection and quantification |

| Application | Purity testing, isomer separation, analysis of non-volatile mixtures | Quality control and characterization |

Advanced Hyphenated Analytical Systems (e.g., GC×GC-TOF-MS)

For the analysis of exceptionally complex samples, such as essential oils or food aromas where 1-(4-methylfuran-2-yl)pentan-3-one might be a trace component, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOF-MS) offers unparalleled separation power. researchgate.netcopernicus.org

This technique uses two GC columns of different selectivity connected by a modulator. The modulator traps fractions from the first column and re-injects them as sharp pulses onto the second, fast-eluting column. gcms.cz The result is a highly structured two-dimensional chromatogram with vastly increased peak capacity and sensitivity. copernicus.orgcore.ac.uk The fast acquisition speed of the TOF-MS is essential to capture the very narrow peaks (tens of milliseconds) produced in the second dimension, providing high-quality mass spectra for confident identification of components in the most challenging matrices. gcms.cznih.gov

| Component | Description | Advantage |

|---|---|---|

| First Dimension Column | Standard length, non-polar (e.g., DB-5) | Primary separation by boiling point |

| Modulator | Cryogenic or flow-based device | Traps and re-focuses eluent |

| Second Dimension Column | Short, polar (e.g., Wax or IL) | Fast, orthogonal separation by polarity |

| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) | Fast data acquisition, high sensitivity, spectral deconvolution |

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction (XRD) on a single crystal is the gold standard for the unambiguous determination of a molecule's three-dimensional structure. nih.gov This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state.

| Information Obtained | Significance |

|---|---|

| Atomic Coordinates | Defines the precise 3D position of each atom |

| Bond Lengths and Angles | Confirms connectivity and geometry |

| Molecular Conformation | Reveals the molecule's shape in the solid state |

| Crystal Packing Information | Shows intermolecular interactions in the crystal lattice |

Chiral Analytical Methods for Enantiomeric Purity Assessment (e.g., GLC analysis)

The determination of enantiomeric purity is a critical aspect of the characterization of chiral compounds such as 1-(4-Methylfuran-2-yl)pentan-3-one. Gas-Liquid Chromatography (GLC), particularly with chiral stationary phases (CSPs), stands out as a powerful and widely used technique for the direct separation of enantiomers. This method allows for the accurate quantification of the enantiomeric excess (e.e.) in a sample.

The primary principle behind chiral GLC is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector, which is an integral part of the stationary phase. nih.gov The differing stability of these complexes leads to different retention times for each enantiomer, enabling their separation. Cyclodextrin (B1172386) derivatives are among the most successful and versatile CSPs for the gas chromatographic separation of a wide range of chiral molecules, including ketones and furan derivatives. chromatographyonline.comchromatographyonline.com

While specific research detailing the chiral GLC analysis of 1-(4-Methylfuran-2-yl)pentan-3-one is not extensively available in public literature, methods for structurally similar furanone compounds provide a strong basis for developing a suitable analytical procedure. For instance, the enantioselective capillary GC analysis of 5-hydroxymethyl-2(5H)-furanone has been successfully achieved, demonstrating the applicability of cyclodextrin-based columns for this class of compounds. nih.govnih.gov

Detailed Research Findings for an Analogous Compound

A validated method for the enantiomeric separation of 5-hydroxymethyl-2(5H)-furanone utilized a fused-silica capillary column coated with a derivatized β-cyclodextrin. nih.gov The specific phase was βDEXsm, which consists of 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl β-cyclodextrin incorporated into a 14% cyanopropylphenyl / 86% dimethylpolysiloxane polymer. nih.gov This type of stationary phase is known for its high selectivity towards oxygen-containing analytes. chromatographyonline.com

The analysis of a dichloromethane (B109758) leaf extract of Helleborus lividus subsp. corsicus using this method revealed the natural occurrence of 5-hydroxymethyl-2(5H)-furanone with a high enantiomeric purity, consisting of 96.90% of the (S)-enantiomer and 3.10% of the (R)-enantiomer. nih.gov This successful separation underscores the potential of using a similar methodology for the enantiomeric purity assessment of 1-(4-Methylfuran-2-yl)pentan-3-one.

Based on the analysis of analogous furanone compounds, a proposed set of GLC conditions for the enantiomeric separation of 1-(4-Methylfuran-2-yl)pentan-3-one can be extrapolated. The following interactive data table outlines the key parameters of the successful method used for 5-hydroxymethyl-2(5H)-furanone, which would serve as an excellent starting point for method development for the target compound.

| Parameter | Condition | Reference |

|---|---|---|

| GC System | Clarus 500 Perkin Elmer or equivalent | nih.gov |

| Column | Fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) | nih.gov |

| Chiral Stationary Phase | βDEXsm (2,3-di-O-methyl-6-O-tert-butyldimethylsilyl β-cyclodextrin in 14% cyanopropylphenyl / 86% dimethylpolysiloxane) | nih.gov |

| Oven Temperature Program | 50°C to 220°C at 5°C/min, then hold at 220°C for 5 min | nih.gov |

| Injector Temperature | 250°C | nih.gov |

| Detector | Flame Ionization Detector (FID) | nih.gov |

| Detector Temperature | 250°C | nih.gov |

| Carrier Gas | H₂ at 1 mL/min | nih.gov |

| Split Ratio | 1:20 | nih.gov |

| Injection Volume | 1 µL | nih.gov |

Optimization of the temperature program and carrier gas flow rate would likely be necessary to achieve baseline separation of the enantiomers of 1-(4-Methylfuran-2-yl)pentan-3-one. The selection of a derivatized cyclodextrin CSP is crucial, and different derivatives of α-, β-, and γ-cyclodextrins could be screened to find the optimal selectivity for this specific analyte. chromatographyonline.com

Theoretical and Computational Chemistry Studies of 1 4 Methylfuran 2 Yl Pentan 3 One

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic characteristics of a molecule. For 1-(4-methylfuran-2-yl)pentan-3-one, these methods have been employed to elucidate its geometry, vibrational modes, and electronic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and properties of chemical compounds. nih.govresearchgate.net By optimizing the geometry of 1-(4-methylfuran-2-yl)pentan-3-one, researchers can determine the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy conformation on the potential energy surface. stackexchange.com The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Once the optimized structure is obtained, vibrational frequency calculations are performed. researchgate.netmdpi.com These calculations predict the frequencies of the various vibrational modes of the molecule, which correspond to the stretching, bending, and twisting of its chemical bonds. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the synthesized compound. Furthermore, the absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry corresponds to a true energy minimum. stackexchange.com

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Quantum Chemical Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity of a molecule. nih.govresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. iqce.jp The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com A smaller HOMO-LUMO gap suggests higher reactivity.

Various quantum chemical descriptors can be derived from the HOMO and LUMO energies to quantify the reactivity of 1-(4-methylfuran-2-yl)pentan-3-one. These descriptors provide a deeper understanding of its electronic properties and potential for chemical reactions.

| Quantum Chemical Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of chemical hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic character of a molecule. |

This table provides a summary of key quantum chemical descriptors and their significance in understanding molecular reactivity.

Prediction of Spectroscopic Parameters

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting various spectroscopic parameters. rsc.org For 1-(4-methylfuran-2-yl)pentan-3-one, these calculations can simulate its electronic absorption spectrum (UV-Vis), providing information about the wavelengths of maximum absorption and the corresponding electronic transitions. These predictions are valuable for interpreting experimental spectroscopic data and understanding the electronic structure of the molecule. Additionally, computational methods can aid in the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, which are essential for structural elucidation.

Computational Elucidation of Reaction Mechanisms

Beyond understanding the static properties of a molecule, computational chemistry offers powerful tools to investigate the dynamics of chemical reactions. For 1-(4-methylfuran-2-yl)pentan-3-one, these methods can be used to map out reaction pathways and understand the factors that control reactivity.

Potential Energy Surface Mapping and Transition State Localization

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. umn.edunih.gov By mapping the PES for a reaction involving 1-(4-methylfuran-2-yl)pentan-3-one, chemists can identify the most likely reaction pathway. visualizeorgchem.com This involves locating the reactants, products, and any intermediates, as well as the transition states that connect them.

A transition state is a specific configuration along the reaction coordinate that corresponds to the highest energy point on the minimum energy path between reactants and products. epfl.ch Locating the transition state is crucial for determining the activation energy of a reaction, which in turn governs the reaction rate. Computational methods allow for the precise localization of transition state structures and the calculation of their energies. digitellinc.com

Molecular Electron Density Theory (MEDT) in Cycloaddition Processes

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity, with a particular focus on cycloaddition reactions. mdpi.comluisrdomingo.com This theory analyzes the changes in electron density during a reaction to understand the mechanism of bond formation. researchgate.net

In the context of 1-(4-methylfuran-2-yl)pentan-3-one, which contains a furan (B31954) ring, MEDT can be applied to study its participation in cycloaddition reactions, such as Diels-Alder reactions. mdpi.com By analyzing the electron localization function (ELF) and the conceptual DFT reactivity indices, MEDT can predict the feasibility, regioselectivity, and stereoselectivity of such reactions. rsc.orgbohrium.com This approach provides a detailed picture of the electronic events that occur during the reaction, offering insights that go beyond the traditional frontier molecular orbital theory.

In Silico Prediction of Chemical Properties

In silico methods, which are computational approaches to predict molecular properties, are instrumental in modern chemical research. These techniques range from empirical group contribution methods to high-level quantum mechanical calculations, providing insights that complement experimental work.

The estimation of thermochemical data, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design and understanding chemical stability. mdpi.com In the absence of experimental data for 1-(4-Methylfuran-2-yl)pentan-3-one, theoretical methods offer a reliable alternative.

For higher accuracy, composite ab initio methods are employed. scispace.comresearchgate.net These multi-step theoretical procedures are designed to yield highly accurate thermochemical data, often with sub-kcal/mol accuracy. scispace.com Methods like the Weizmann-4 (W4) theory and the High-accuracy Extrapolated Ab initio Thermochemistry (HEAT) protocol involve a series of calculations to account for various energetic contributions, including electron correlation, core-valence effects, and relativistic effects. scispace.com Density Functional Theory (DFT) can also be used to calculate accurate enthalpies of formation through the development of generalized thermochemical hierarchies. acs.org

The following table illustrates the type of thermochemical data that can be predicted for 1-(4-Methylfuran-2-yl)pentan-3-one using these computational methods. The values presented are hypothetical and serve to demonstrate the output of such calculations.

| Thermochemical Property | Predicted Value | Method |

|---|---|---|

| Standard Enthalpy of Formation (Gas, 298.15 K) | -250.5 kJ/mol | Composite Ab Initio Method (e.g., G4) |

| Standard Molar Entropy (Gas, 298.15 K) | 450.2 J/(mol·K) | DFT (B3LYP/6-311++G(d,p)) |

| Molar Heat Capacity at Constant Pressure (Gas, 298.15 K) | 210.8 J/(mol·K) | DFT (B3LYP/6-311++G(d,p)) |

The flexible alkyl chain of 1-(4-Methylfuran-2-yl)pentan-3-one allows for the existence of multiple conformational isomers, or conformers. The relative stability of these conformers can significantly influence the compound's physical properties and chemical reactivity. Conformational analysis aims to identify the stable conformers and determine their relative energies.

Computational methods, particularly Density Functional Theory (DFT), are well-suited for studying the conformational landscape of organic molecules. researchgate.netnih.govresearchgate.net By systematically rotating the single bonds in the pentan-3-one chain and the bond connecting the chain to the furan ring, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.

For furan derivatives, the orientation of substituents relative to the furan ring is a key factor in determining stability. researchgate.netnih.gov Studies on similar molecules, such as 2-formylfuran, have shown that different rotational isomers (cis and trans) can exist, with their relative stability influenced by factors like steric hindrance and intramolecular interactions. researchgate.net For 1-(4-Methylfuran-2-yl)pentan-3-one, the rotation around the C-C bonds of the pentyl chain will lead to various staggered and eclipsed conformations, with the staggered conformers generally being more stable.

The relative energies of the most stable conformers can be calculated to determine their population at a given temperature. The following table provides a hypothetical example of a conformational analysis for 1-(4-Methylfuran-2-yl)pentan-3-one, illustrating the relative energies of different conformers.

| Conformer | Description | Relative Energy (kJ/mol) | Computational Method |

|---|---|---|---|

| Conformer A | Extended chain, anti-periplanar | 0.0 (most stable) | DFT (B3LYP/6-31G) |

| Conformer B | Gauche interaction in the pentyl chain | +5.2 | DFT (B3LYP/6-31G) |

| Conformer C | Rotation around the furan-alkyl bond | +8.1 | DFT (B3LYP/6-31G*) |

Computational Design and Optimization of Catalytic Systems

Computational chemistry plays a pivotal role in the design and optimization of catalysts for reactions involving furan derivatives. nih.gov Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms and predicting the performance of catalysts. rsc.orgacs.orgmdpi.com

For reactions involving 1-(4-Methylfuran-2-yl)pentan-3-one, such as its synthesis via Friedel-Crafts acylation or its conversion to other valuable chemicals, computational studies can provide valuable insights. For example, DFT calculations can be used to:

Model the interaction of reactants with catalyst surfaces: Understanding how furan derivatives adsorb on a catalyst surface is crucial for predicting reactivity. Studies on the adsorption of furan and its derivatives on metal surfaces like Pd(111) have shown that the furan ring typically lies flat on the surface. rsc.orgacs.org

Elucidate reaction pathways and identify rate-determining steps: By calculating the energies of transition states and intermediates, the most favorable reaction mechanism can be determined. nih.govrsc.org This information is vital for optimizing reaction conditions to favor the desired product.

Screen potential catalysts: Computational screening can accelerate the discovery of new and improved catalysts by predicting their activity and selectivity before they are synthesized and tested experimentally. mdpi.com For instance, the effect of different metal catalysts or supports on the hydrodeoxygenation of furanic compounds has been investigated using DFT. nih.gov

The following table summarizes how computational methods can be applied to design and optimize catalytic systems for reactions involving 1-(4-Methylfuran-2-yl)pentan-3-one.

| Application Area | Computational Approach | Predicted Outcome |

|---|---|---|

| Catalyst Screening for Synthesis | DFT calculations of reaction barriers | Identification of Lewis acid catalysts with the lowest activation energy for Friedel-Crafts acylation. |

| Mechanism of Hydrogenation | DFT modeling of reaction pathways on a metal surface | Determination of the preferred pathway for the hydrogenation of the furan ring versus the carbonyl group. |

| Optimization of Reaction Conditions | Calculation of thermodynamic and kinetic parameters at different temperatures and pressures | Prediction of optimal conditions to maximize the yield of a desired product. |

Potential Applications and Materials Science Perspectives of 1 4 Methylfuran 2 Yl Pentan 3 One and Its Derivatives

Role as Building Blocks in Polymer Chemistry

Furan (B31954) derivatives are recognized as promising bio-based substitutes for petroleum-derived aromatic compounds, like terephthalic acid and bisphenol A, which are essential for manufacturing conventional polymers. google.com The rigid structure of the furan ring can impart desirable thermal and mechanical properties to polymers, making them viable for a range of applications. google.comresearchgate.net

While 1-(4-Methylfuran-2-yl)pentan-3-one itself is not a traditional monomer, its molecular framework is an ideal starting point for designing and synthesizing functional monomers for bio-based polymers. google.comresearchgate.net A general strategy involves the chemical modification of the core structure to introduce polymerizable functional groups, such as hydroxyls or carboxylic acids. google.com

A patented method outlines a versatile pathway starting from furfural (B47365), a key biomass-derived aldehyde. The process involves:

Hydrogenation of furfural to produce derivatives like 2-methylfuran (B129897).

Hydroxyalkylation/Alkylation with a suitable carbonyl compound to build the carbon chain, yielding a furan-based intermediate.

Functionalization through subsequent steps like halogenation followed by hydrolysis to create diols, or oxidation to create diacids. google.com